

Ciwujiatone: Application Notes for Analytical Standards and Reference Materials

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Compound of Interest		
Compound Name:	Ciwujiatone	
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Abstract

This document provides detailed information on **Ciwujiatone** analytical standards and reference materials, including their sources, characterization, and analytical protocols. **Ciwujiatone** is a lignan of significant interest for its potential pharmacological activities. Accurate and reliable analytical standards are crucial for the qualitative and quantitative analysis of **Ciwujiatone** in research and drug development. This application note outlines the commercial sources for obtaining **Ciwujiatone** standards and provides detailed protocols for its isolation from natural sources, as well as its analysis by High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Ciwujiatone

Ciwujiatone, with the CAS Number 218901-26-9, is a lignan naturally found in plants of the Araliaceae family, notably Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian Ginseng), and in Kalimeris integrifolia. Its chemical formula is C₂₂H₂₆O₉, and it has a molecular weight of 434.44 g/mol . Due to its potential therapeutic properties, there is a growing need for pure analytical standards to support research in pharmacology, pharmacokinetics, and formulation development.



Commercial Sources for Ciwujiatone Analytical Standards

A number of reputable suppliers provide **Ciwujiatone** as an analytical standard or reference material. The quality and characterization of these standards are critical for ensuring the reliability of experimental results. Key information from various suppliers is summarized in the table below. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Table 1: Commercial Suppliers of Ciwujiatone Analytical Standard

Supplier	Catalog Number	Purity	Quantity	Analytical Method(s)
ALB Materials	ALB-RS-09252	≥98%	5mg	HPLC, NMR[1]
MedchemExpres s	HY-N7598	>98%	5mg, 10mg	HPLC, NMR, MS
BioCrick	BCN7598	>98%	5mg, 10mg, 50mg, 100mg	HPLC, NMR, MS

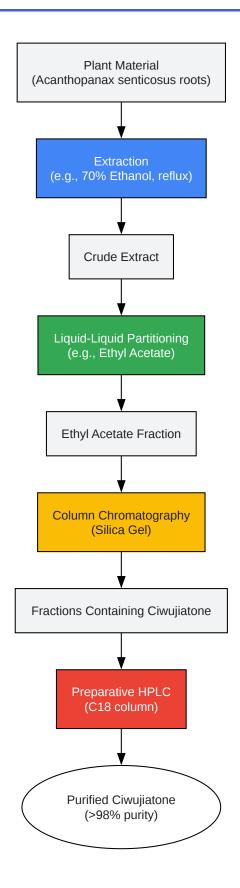
Note: Purity levels and available quantities are subject to change and should be confirmed with the supplier.

Experimental Protocols Isolation and Purification of Ciwujiatone from Acanthopanax senticosus

For researchers who wish to isolate **Ciwujiatone** from its natural source, the following protocol provides a general guideline. This process typically involves extraction followed by chromatographic purification.

Workflow for **Ciwujiatone** Isolation and Purification





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Caption: General workflow for the isolation and purification of **Ciwujiatone**.



Protocol:

 Plant Material Preparation: Dried and powdered roots of Acanthopanax senticosus are used as the starting material.

Extraction:

- The powdered plant material is extracted with 70% ethanol under reflux for 2-3 hours. This
 process is typically repeated three times to ensure exhaustive extraction.
- The extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation:

- The crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of medium polarity, such as ethyl acetate.
- The ethyl acetate fraction, which will contain the lignans, is collected and concentrated.

· Column Chromatography:

- The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.
- Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Ciwujiatone.

Preparative HPLC:

- The fractions enriched with **Ciwujiatone** are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
- A suitable mobile phase, such as a gradient of acetonitrile and water, is used for elution.

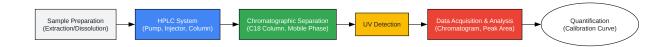


- The peak corresponding to Ciwujiatone is collected, and the solvent is removed to yield the purified compound.
- Purity Assessment: The purity of the isolated Ciwujiatone should be assessed by analytical HPLC.

Quantitative Analysis of Ciwujiatone by HPLC-UV

This protocol describes a validated method for the quantitative analysis of **Ciwujiatone** in various samples using HPLC with UV detection.

Workflow for HPLC Analysis of Ciwujiatone



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Caption: Workflow for the quantitative HPLC analysis of Ciwujiatone.

HPLC Method Parameters:



Parameter	Value
Column	C18 (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Acetonitrile and Water (with 0.1% formic acid) in a gradient elution
Gradient Program	Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-20 min, 20-60% Acetonitrile; 20-25 min, 60-80% Acetonitrile.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 μL

Protocol:

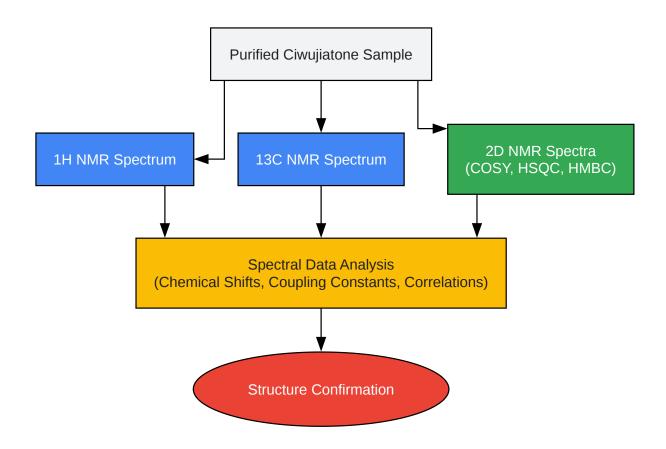
- Standard Solution Preparation: Prepare a stock solution of **Ciwujiatone** analytical standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation:
 - For plant extracts, dissolve a known amount of the dried extract in methanol, filter through a 0.45 μm syringe filter, and dilute to an appropriate concentration within the calibration range.
 - For formulations, dissolve the formulation in a suitable solvent, perform any necessary extraction steps to isolate the analyte from excipients, filter, and dilute as needed.
- Analysis: Inject the standard solutions and sample solutions into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of Ciwujiatone against
 the concentration of the standard solutions. Determine the concentration of Ciwujiatone in
 the samples by interpolating their peak areas from the calibration curve.



Structural Characterization of Ciwujiatone by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of the identity of **Ciwujiatone**.

Logical Relationship for NMR-based Structure Confirmation



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Caption: Process for confirming the structure of **Ciwujiatone** using NMR.

¹H and ¹³C NMR Data for **Ciwujiatone**:

The following table presents the characteristic ¹H and ¹³C NMR chemical shifts for **Ciwujiatone**, which can be used for its identification. The spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.



Table 2: ¹H and ¹³C NMR Spectral Data of **Ciwujiatone**



Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm, multiplicity, J in Hz)
Lignan Backbone		
7	~72.5	~4.75 (d, J=~5 Hz)
8	~52.1	~3.10 (m)
9	~71.8	~3.85 (m), ~3.60 (m)
7'	~85.9	~4.25 (dd, J=~9, 7 Hz)
8'	~54.2	~2.90 (m)
9'	~63.5	~3.90 (m), ~3.70 (m)
Aromatic Rings		
1	~135.0	-
2	~105.0	~6.60 (s)
3	~148.5	-
4	~138.0	-
5	~148.5	-
6	~105.0	~6.60 (s)
1'	~132.0	-
2'	~108.0	~6.70 (s)
3'	~147.0	-
4'	~139.0	-
5'	~147.0	-
6'	~108.0	~6.70 (s)
Methoxy Groups		
3-OCH₃	~56.2	~3.88 (s)
5-OCH₃	~56.2	~3.88 (s)



3'-OCH₃	~56.3	~3.90 (s)
5'-OCH₃	~56.3	~3.90 (s)
Carbonyl		
C=O	~197.0	-

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Ciwujiatone** in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra and compare the obtained chemical shifts, coupling constants, and correlations with the reference data provided in Table 2 to confirm the identity and structure of Ciwujiatone.

Conclusion

This application note provides a comprehensive overview of the sources and analytical protocols for **Ciwujiatone**. The availability of well-characterized analytical standards from commercial suppliers is essential for accurate research. Furthermore, the detailed protocols for isolation, HPLC quantification, and NMR characterization provided herein will serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product.

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References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
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